4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide

Catalog No.
S2750229
CAS No.
890612-85-8
M.F
C17H18ClN3O3S
M. Wt
379.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-y...

CAS Number

890612-85-8

Product Name

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.86

InChI

InChI=1S/C17H18ClN3O3S/c18-15-7-6-13(17(22)20-14-5-4-8-19-12-14)11-16(15)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22)

InChI Key

XJDDMSGVUVDFLQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl

Solubility

not available

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide is a complex organic compound notable for its diverse structural features. It consists of a benzamide core, which is substituted with a chloro group and a sulfonyl group linked to a piperidine moiety. The compound's unique structure positions it as a significant subject in medicinal chemistry, particularly for its potential therapeutic applications in various diseases.

The compound's IUPAC name reflects its intricate structure, highlighting the presence of a piperidine ring and a pyridine moiety, which may confer specific biological properties. Its molecular formula is C₁₈H₁₈ClN₃O₂S, and it has a molecular weight of approximately 373.87 g/mol.

Typical for compounds containing aromatic and sulfonamide functionalities:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield amines or alcohols, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution Reactions: The chloro group can undergo nucleophilic substitution with various nucleophiles under suitable conditions, allowing for the introduction of different functional groups.

The biological activity of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide has been explored in various studies, indicating its potential as an anti-tubercular agent and its role in modulating biological pathways. Its structural components suggest possible interactions with biological macromolecules, which could lead to significant therapeutic effects. For instance, compounds with similar structures have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, making this compound a candidate for further investigation in infectious disease treatment .

The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide involves several key steps:

  • Formation of the Benzamide Core: This can be achieved by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
  • Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced through a sulfonation reaction using sulfonyl chloride derivatives.
  • Attachment of the Piperidine Moiety: The final step involves nucleophilic substitution where the sulfonamide derivative reacts with piperidine derivatives under basic conditions to yield the target compound.

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly in treating neurological disorders and infections such as tuberculosis.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules.
  • Material Science: Explored for developing new materials due to its unique chemical properties .

Interaction studies are crucial for understanding how 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide interacts with various biological targets. Preliminary studies suggest that this compound could modulate immune responses by enhancing cytokine release in immune cells. Additionally, docking studies have indicated potential binding affinities with targets involved in tuberculosis and other infectious diseases . These findings warrant further exploration to elucidate the mechanisms underlying its biological activities.

Several compounds share structural similarities with 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide, which can provide insights into its uniqueness:

Compound NameStructural FeaturesBiological Activity
4-cyano-N-(1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl)benzamideContains a cyano group and phthalazine moietyAnti-tubercular activity
N-methyl-N-(1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl)-2-methylsulfonylbenzamideMethylated nitrogen and methylsulfonyl groupsPotential anti-inflammatory properties
6-(4-(4-benzylphthalazin-1-yl)piperazin-1-yl)pyridineBenzyl-substituted piperazineAntimicrobial activity

Uniqueness

The uniqueness of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-yl)benzamide lies in its specific combination of functional groups, including the chloro and sulfonamide functionalities along with the piperidine and pyridine moieties. This unique arrangement may lead to distinct biological activities and chemical reactivity compared to other similar compounds, making it an attractive candidate for further research in drug development .

XLogP3

2.3

Dates

Last modified: 08-16-2023

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